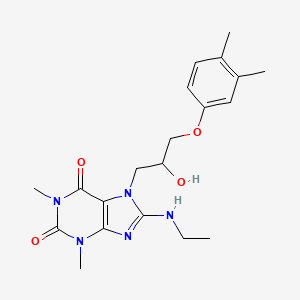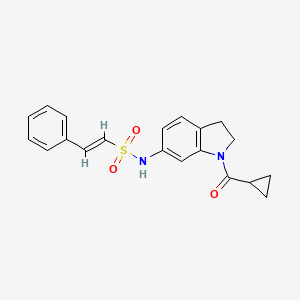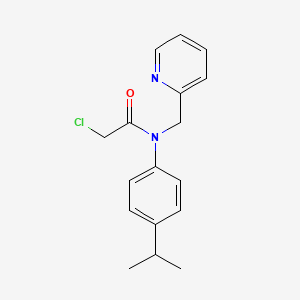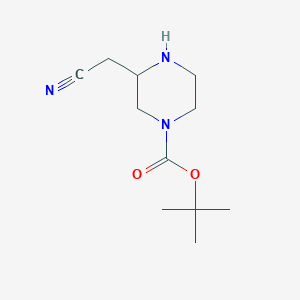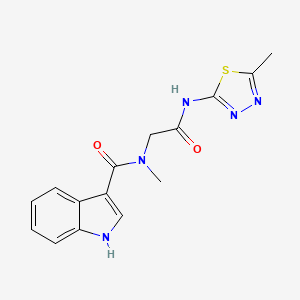
(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of equimolar equivalents of specific hydrazides and isatin derivatives in boiling ethanol under acidic conditions, leading to high yields. For instance, a reaction involving 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under these conditions yielded a related compound in 88% yield, as confirmed by NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to "(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide" has been extensively studied through X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups. For example, the crystal structures of copper(II), manganese(II), and nickel(II) complexes of a similar Schiff base ligand demonstrated significant antitumor activity (Zhong et al., 2007).
Chemical Reactions and Properties
The Schiff base ligands, including those similar to "(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide," undergo various chemical reactions, forming complexes with different metals. These reactions not only highlight the chemical reactivity of these compounds but also their potential as ligands in coordination chemistry. For example, mononuclear complexes of Cu(II), Ni(II), and Mn(II) with a new Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide have been prepared and characterized, showing novel antitumor activities (Zhong et al., 2007).
Aplicaciones Científicas De Investigación
Antitumor Potential
- A study investigated mononuclear complexes of Cu(II), Ni(II), and Mn(II) with a Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide, which includes compounds structurally similar to (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide. The Cu(II) complex exhibited notable antitumor activity, highlighting the potential of such compounds in cancer therapy (Zhong et al., 2007).
Apoptosis Induction
- Research discovered a series of substituted benzohydrazides, structurally similar to the compound , that act as inducers of apoptosis. Through Structure-Activity Relationship (SAR) studies, specific derivatives were identified as potent apoptosis inducers, suggesting their potential use in treating cancer by promoting cell death (Sirisoma et al., 2009).
Antioxidant Properties
- Novel carbohydrazones including isatin derivatives were synthesized and analyzed for their antioxidant properties. Quantum-chemical calculations were used to study the relationship between electronic characteristics and antioxidant properties, demonstrating the compounds' potential in oxidative stress-related therapeutic applications (Çavuş et al., 2020).
Anti-Inflammatory Activity
- A study synthesized 2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide derivatives and tested them for in vivo anti-inflammatory activity. The compounds showed mild-to-moderate activity, with molecular docking studies suggesting their potential as therapeutic agents due to their interactions with COX-1 and COX-2 enzymes (Jarapula et al., 2016).
Antimicrobial Activity
- Research on (Z)-4-(4-Substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) Semicarbazide and its derivatives revealed antimicrobial activities, emphasizing the compound's relevance in developing antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Propiedades
IUPAC Name |
N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-22-15-10-6-4-8-13(15)17(19(22)25)20-21-18(24)14-9-5-7-11-16(14)23/h4-11,23,25H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZMPAIIROXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)
![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)
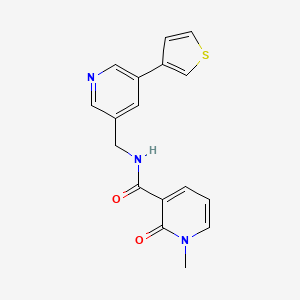
methanone](/img/structure/B2486816.png)
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)
